(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride is a chemical compound known for its potential applications in pharmacology and medicinal chemistry. It is characterized by the presence of a dioxin ring fused with a benzene ring and a piperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets, such as dopamine receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
The compound acts as an antagonist to the alpha-2C adrenoceptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding, thereby inhibiting the receptor’s usual action and altering the signal transduction pathway .
Biochemical Pathways
The alpha-2C adrenoceptor is part of the G protein-coupled receptor family. When the compound binds to the receptor, it inhibits the coupling of the receptor to its G protein. This prevents the downstream effects of the activated receptor, such as the inhibition of adenylate cyclase, the decrease in cAMP levels, and the subsequent decrease in neurotransmitter release .
Result of Action
By acting as an antagonist to the alpha-2C adrenoceptor, the compound can increase the release of neurotransmitters from sympathetic nerves and adrenergic neurons. This can have various effects depending on the specific location and function of these nerves and neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperazine under specific conditions. One common method includes the use of lithium hydride as a base and catalyst, with the reaction mixture being stirred at 25°C for 30 minutes . Various alkyl or aryl halides can be added to the reaction mixture to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkyl or aryl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide: Similar in structure but with different functional groups.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Used in organic light-emitting devices.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Utilized in various chemical synthesis applications.
Uniqueness
What sets (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride apart is its high selectivity and potency as a dopamine D4 receptor antagonist. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,14H,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXTUOANRKUNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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